molecular formula C11H12F3NO B14840563 5-Cyclopropoxy-4-ethyl-2-(trifluoromethyl)pyridine

5-Cyclopropoxy-4-ethyl-2-(trifluoromethyl)pyridine

Cat. No.: B14840563
M. Wt: 231.21 g/mol
InChI Key: GIKUZTRIAWDCHU-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-ethyl-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group and the pyridine ring imparts distinct characteristics to the compound, making it a subject of interest in fields such as agrochemicals, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by a reaction with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound in high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-ethyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-ethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-ethyl-2-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy and ethyl groups, which impart distinct physicochemical properties. These modifications can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

5-cyclopropyloxy-4-ethyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H12F3NO/c1-2-7-5-10(11(12,13)14)15-6-9(7)16-8-3-4-8/h5-6,8H,2-4H2,1H3

InChI Key

GIKUZTRIAWDCHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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